molecular formula C₂₇H₂₈BrNO₁₀·HCl B1144828 14-Bromo 4'-epi-Daunorubicin Hydrochloride CAS No. 99530-17-3

14-Bromo 4'-epi-Daunorubicin Hydrochloride

Cat. No.: B1144828
CAS No.: 99530-17-3
M. Wt: 606.423646
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Bromo 4’-epi-Daunorubicin Hydrochloride is a derivative of Daunorubicin Hydrochloride, an anthracycline antibiotic related to the rhodomycins. This compound is known for its antineoplastic properties, making it a valuable agent in the treatment of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves the bromination of Daunorubicin Hydrochloride. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 14-Bromo 4’-epi-Daunorubicin Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of high-performance liquid chromatography (HPLC) is common in the purification process .

Chemical Reactions Analysis

Types of Reactions

14-Bromo 4’-epi-Daunorubicin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

14-Bromo 4’-epi-Daunorubicin Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Bromo 4’-epi-Daunorubicin Hydrochloride involves intercalation into DNA, which disrupts the function of topoisomerase II. This enzyme is crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase II complex, the compound prevents the religation of DNA strands, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Daunorubicin Hydrochloride: The parent compound, used in the treatment of leukemia.

    Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.

    Epirubicin: A derivative of Daunorubicin with altered pharmacokinetics and reduced cardiotoxicity.

    Idarubicin: A synthetic analog with enhanced efficacy and reduced side effects.

Uniqueness

14-Bromo 4’-epi-Daunorubicin Hydrochloride is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and potentially enhance its antineoplastic activity. This modification may also affect the compound’s interaction with DNA and its overall efficacy in cancer treatment .

Properties

CAS No.

99530-17-3

Molecular Formula

C₂₇H₂₈BrNO₁₀·HCl

Molecular Weight

606.423646

Synonyms

(8S-​cis)​-10-​[(3-​Amino-​2,​3,​6-​trideoxy-​α-​L-​arabino-​hexopyranosyl)​oxy]​-​8-​(bromoacetyl)​-​7,​8,​9,​10-​tetrahydro-​6,​8,​11-​trihydroxy-​1-​methoxy-​5,​12-​naphthacenedione Hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.